

Ethyl Oxaryl Monochloride: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *ethyl oxaryl monochloride*

Cat. No.: B048316

[Get Quote](#)

Introduction

Ethyl oxaryl monochloride (CAS 4755-77-5), a bifunctional reagent of significant interest, serves as a cornerstone in modern organic synthesis.^{[1][2]} Characterized by the presence of both an ester and an acid chloride group, it offers a unique reactivity profile that chemists can exploit for the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of its structure, properties, synthesis, and reactivity. We will explore its critical role as a key intermediate in the pharmaceutical and agrochemical industries, detailing field-proven protocols and mechanistic insights to empower researchers and drug development professionals in leveraging this versatile chemical tool.

Molecular Structure and Identification

A precise understanding of a reagent's identity is fundamental to its effective application. **Ethyl oxaryl monochloride** is systematically named ethyl 2-chloro-2-oxoacetate.^[3] Its structure features an ethyl ester group and an acyl chloride group attached to adjacent carbonyl carbons.

Chemical Structure Diagram

Caption: Chemical structure of **Ethyl Oxaryl Monochloride**.

Chemical Identifiers

For unambiguous identification and regulatory compliance, the following identifiers are critical.

Identifier	Value	Source
IUPAC Name	ethyl 2-chloro-2-oxoacetate	[2] [3]
CAS Number	4755-77-5	[4] [5]
Molecular Formula	C ₄ H ₅ ClO ₃	[3] [4] [6]
Molecular Weight	136.53 g/mol	[3] [5]
Synonyms	Ethyl chlorooxoacetate, Ethyl (chloroformyl)formate, Ethoxalyl chloride, ETCOX	[3] [4] [5] [7]

Physicochemical and Reactivity Profile

The utility of **ethyl oxalyl monochloride** is dictated by its physical properties and chemical reactivity. It is a colorless to pale yellow liquid known for its pungent odor.[\[7\]](#)[\[8\]](#)

Physical Properties

The key physical constants are summarized below, providing essential data for experimental design and safety considerations.

Property	Value	Source(s)
Boiling Point	135 °C	[4] [5] [8]
Density	1.222 g/mL at 25 °C	[5] [8]
Flash Point	41 °C	[5]
Refractive Index	1.416 - 1.418	[5]
Solubility	Miscible with most organic solvents.	[4] [5]

Chemical Reactivity and Handling

Moisture Sensitivity: **Ethyl oxalyl monochloride** is highly sensitive to moisture.[\[5\]](#)[\[7\]](#) It reacts readily, and in some cases violently, with water to hydrolyze into ethyl hydrogen oxalate,

hydrochloric acid, and eventually oxalic acid.[7][8] This reactivity necessitates handling under an inert atmosphere (e.g., nitrogen or argon) and storage in tightly sealed, moisture-proof containers.[4][9]

Reactivity with Nucleophiles: The high reactivity of the acyl chloride moiety makes it an excellent electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. This is the basis of its utility as an acylating agent.[2][7]

Synthesis of Ethyl Oxalyl Monochloride

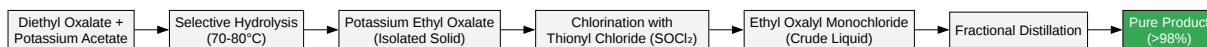
Several synthetic routes to **ethyl oxalyl monochloride** have been reported, each with distinct advantages and disadvantages concerning yield, purity, and scalability. The choice of method often depends on the availability of starting materials and the desired scale of production.

Overview of Synthetic Strategies

- **From Diethyl Oxalate:** Early methods involved the reaction of diethyl oxalate with reagents like thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5). These reactions can be difficult to control, often leading to low yields and significant byproduct formation.[10]
- **From Oxalyl Chloride:** A more direct approach involves the reaction of oxalyl chloride with anhydrous ethanol. While seemingly straightforward, controlling the stoichiometry to prevent the formation of diethyl oxalate can be challenging, with reported yields around 69-88%. [10][11]
- **Two-Step Synthesis via Potassium Ethyl Oxalate:** A robust and high-yielding method involves the selective hydrolysis of diethyl oxalate to potassium ethyl oxalate, followed by chlorination with thionyl chloride.[12][13] This method provides better control and generally results in a purer product.[13]

Experimental Protocol: Two-Step Synthesis

This protocol is a self-validating system as the intermediate salt is isolated and purified before conversion to the final product, ensuring high purity.


Step 1: Synthesis of Potassium Ethyl Oxalate

- In a round-bottom flask equipped with a magnetic stirrer, combine diethyl oxalate (0.2 mol), potassium acetate (0.2 mol), and water (30 mL).
- Heat the mixture to 70-80 °C and stir vigorously for 2 hours until the solution becomes homogeneous.[13]
- Cool the reaction mixture and concentrate it under reduced pressure to approximately one-third of its original volume.
- Add ethanol (50 mL) followed by diethyl ether (150 mL) to precipitate the potassium salt.[13]
- Collect the white solid by filtration, wash with ether, and dry under vacuum. The expected yield is typically 75-80%. [13]

Step 2: Synthesis of **Ethyl Oxalyl Monochloride**

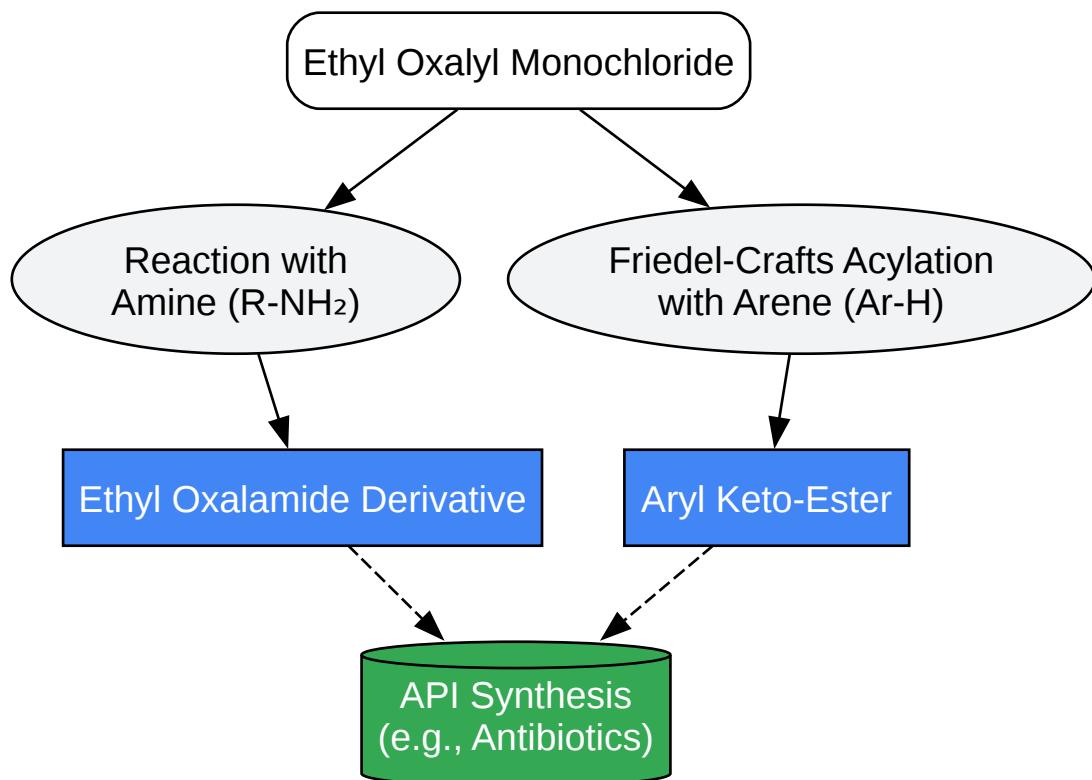
- Suspend the dried potassium ethyl oxalate (0.13 mol) in a flask containing a minimal amount of an inert solvent like diethyl ether or xylene.[13]
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (SOCl_2 , 0.25 mol) dropwise while maintaining the low temperature.[13]
- After the addition is complete, fit the flask with a reflux condenser and heat the mixture under reflux for 4-15 hours, depending on the solvent.[13] The reaction progress can be monitored by observing the cessation of gas evolution (SO_2 and HCl).
- After cooling, remove the precipitated potassium chloride (KCl) by filtration.
- The filtrate, containing the desired product, is purified by fractional distillation under reduced pressure, collecting the fraction at 133-135 °C. The expected yield is approximately 69-93%. [13]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of high-purity **Ethyl Oxalyl Monochloride**.

Applications in Drug Development and Organic Synthesis


Ethyl oxalyl monochloride is a powerful acylating agent used to introduce the ethyl oxalyl functional group, a valuable synthon for constructing more complex molecules.[\[7\]](#)

Key Transformations

- Synthesis of α -Keto Esters: It is widely used to synthesize α -keto esters by reacting with various nucleophiles.[\[12\]](#)
- Pharmaceutical Intermediates: It serves as a critical building block for numerous Active Pharmaceutical Ingredients (APIs). A notable application is in the synthesis of antibiotics like Cefazolin and Cefamandole.[\[4\]](#)
- Agrochemicals: The reagent is a key intermediate in the manufacturing of high-efficiency herbicides and other crop protection agents.[\[4\]](#)[\[8\]](#)
- Friedel-Crafts Acylation: It can be used under Friedel-Crafts conditions to synthesize substituted arylglyoxylic acids.[\[12\]](#)

Role as a Synthetic Building Block

The dual reactivity of **ethyl oxalyl monochloride** allows for sequential or selective reactions, making it a versatile tool for medicinal chemists.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Ethyl Oxalyl Monochloride** in API synthesis.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **ethyl oxalyl monochloride**.

Hazard Identification

Hazard Class	Description	GHS Pictogram
Flammable Liquid	Flammable liquid and vapor (Category 3). [14] [15]	GHS02 (Flame)
Corrosive	Causes severe skin burns and eye damage (Category 1B). [14] [15]	GHS05 (Corrosion)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled. [14] [16]	GHS07 (Exclamation Mark)
Reactivity	Reacts with water, liberating toxic gas. [16]	W (Water Reactivity)

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle in a well-ventilated chemical fume hood.[\[9\]](#) Facilities should be equipped with an eyewash station and a safety shower.[\[9\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[9\]](#)
 - Skin Protection: Wear suitable protective gloves (e.g., butyl rubber) and a flame-retardant lab coat.[\[9\]](#)
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[\[9\]](#)

Storage and First Aid

- Storage: Store in a cool, dry, well-ventilated flammables area.[\[5\]](#)[\[9\]](#) The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen).[\[4\]](#)[\[14\]](#) Keep away from heat, sparks, open flames, and incompatible substances such as water, bases, alcohols, and oxidizing agents.[\[9\]](#)[\[14\]](#)
- First Aid:

- Eye/Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][15]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][17]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][17]

Conclusion

Ethyl oxalyl monochloride is a highly valuable and versatile reagent in organic chemistry. Its defined structure and predictable reactivity make it an indispensable tool for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical sectors. While its hazardous properties demand rigorous safety precautions, a thorough understanding of its chemistry and handling requirements, as detailed in this guide, enables scientists to harness its full synthetic potential safely and effectively.

References

- Royalchem. (n.d.). **Ethyl Oxalyl Monochloride** (CAS 4755-77-5).
- Parchem. (n.d.). **Ethyl oxalyl monochloride** (Cas 4755-77-5).
- National Center for Biotechnology Information. (n.d.). Ethoxalyl chloride. PubChem.
- CymitQuimica. (n.d.). CAS 4755-77-5: Ethyl oxalyl chloride.
- Kinsotech. (n.d.). China **Ethyl oxalyl monochloride** CAS 4755-77-5 Supplier, Manufacturer.
- Guidechem. (n.d.). Ethyl oxalyl chloride (cas 4755-77-5) SDS/MSDS download.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%.
- Oakwood Chemical. (n.d.). Ethyl oxalyl chloride.
- Guidechem. (n.d.). How to Improve the Synthesis of **Ethyl Oxalyl Monochloride**?
- ChemicalBook. (n.d.). Ethyl chlorooxoacetate.
- ChemicalBook. (n.d.). Ethyl chlorooxoacetate synthesis.
- Autechre. (2024, August 21). Ethoxalyl Chloride (CAS: 4755-77-5) - Best Quality Supplier and Manufacturer.
- Google Patents. (n.d.). Oxalyl chloride monoethyl ester and production process thereof.
- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.
- Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.
- Shanghai ShengShan Chemical Technology CO., LTD. (n.d.). 4755-77-5. Retrieved from Shanghai ShengShan Chemical website.

- ChemBK. (2024, April 9). **Ethyl oxalyl monochloride**.
- BOC Sciences. (n.d.). CAS 4755-77-5 **Ethyl oxalyl monochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. bocsci.com [bocsci.com]
- 3. Ethoxalyl chloride | C4H5ClO3 | CID 20884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. royal-chem.com [royal-chem.com]
- 5. parchem.com [parchem.com]
- 6. Ethyl oxalyl chloride [oakwoodchemical.com]
- 7. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 8. kinsotech.com [kinsotech.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Page loading... [guidechem.com]
- 11. CN101638365A - Oxalyl chloride monoethyl ester and production process thereof - Google Patents [patents.google.com]
- 12. Ethyl chlorooxoacetate | 4755-77-5 [chemicalbook.com]
- 13. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. chembk.com [chembk.com]
- 17. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Ethyl Oxalyl Monochloride: A Comprehensive Technical Guide for Synthetic Applications]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b048316#ethyl-oxalyl-monochloride-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com